molecular formula C10H13IN2O4 B2416831 Tert-butyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate CAS No. 207724-94-5

Tert-butyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate

Cat. No. B2416831
CAS RN: 207724-94-5
M. Wt: 352.128
InChI Key: GYLILQXIKLSUKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tert-butyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate” is a chemical compound with the CAS Number: 207724-94-5 . It has a molecular weight of 352.13 . The IUPAC name for this compound is "tert-butyl 2- (5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1 (2H)-yl)acetate" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C10H13IN2O4/c1-10 (2,3)17-7 (14)5-13-4-6 (11)8 (15)12-9 (13)16/h4H,5H2,1-3H3, (H,12,15,16)" . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

  • Synthesis Applications :

    • Used in the synthesis of 2-(4,6-dimethoxypyrimidin-2-yl) acetonitrile, a process involving tert-butyl 2-cyano-2-(4,6-dimethoxypyrimidin-2-yl) acetate, showing its utility in pyrimidine derivatization (Jin Dong-yuan, 2010).
    • Employed in the preparation of a new ferrocenyl uracil peptide nucleic acid (PNA) monomer, indicating its role in complex organic syntheses (G. Gasser et al., 2006).
  • Chemical Reagent :

    • Used as a raw material in synthesizing oxazolo[3, 2-a]pyrimidine derivatives, highlighting its importance as a chemical reagent in producing pyrimidine-based structures (H. Kanno et al., 1991).
  • Medicinal Chemistry :

    • Plays a role in the development of histamine H4 receptor ligands, used for optimizing the potency of 2-aminopyrimidines in medicinal chemistry applications (R. Altenbach et al., 2008).
    • Utilized as a key intermediate in the synthesis of atorvastatin, a widely used cholesterol-lowering medication (S. Rádl, 2003).
  • Material Science :

    • Plays a part in the synthesis of new compounds with potential for redox-active materials in energy storage applications (D. Yigit et al., 2017).

Safety and Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . Unfortunately, the specific MSDS for this compound was not available in the web search results.

properties

IUPAC Name

tert-butyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2O4/c1-10(2,3)17-7(14)5-13-4-6(11)8(15)12-9(13)16/h4H,5H2,1-3H3,(H,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLILQXIKLSUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(C(=O)NC1=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate

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